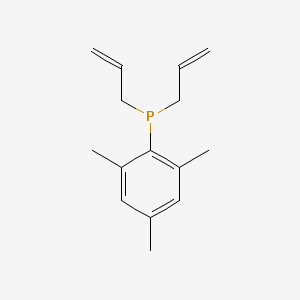![molecular formula C22H25ClN6O2S2 B12566371 4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine CAS No. 175669-17-7](/img/structure/B12566371.png)
4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polycarpine hydrochloride is a chemical compound known for its broad-spectrum inhibitory activity against various pathogens. It is derived from the marine organism Polycarpa aurata and exhibits significant antiviral and antifungal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polycarpine hydrochloride can be synthesized through a multi-step process involving the extraction of the active compound from Polycarpa aurata, followed by chemical modification to obtain the hydrochloride salt. The extraction typically involves solvent extraction methods, where the organism is processed to isolate the active compound.
Industrial Production Methods: In an industrial setting, the production of polycarpine hydrochloride involves large-scale extraction and purification processes. The extracted compound is subjected to various chemical reactions to convert it into the hydrochloride form. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the active compound.
Purification: Employing techniques such as chromatography to purify the compound.
Conversion to Hydrochloride: Reacting the purified compound with hydrochloric acid to form polycarpine hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: Polycarpine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, polycarpine hydrochloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert polycarpine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Polycarpine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antiviral and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Polycarpine hydrochloride can be compared with other similar compounds such as pilocarpine hydrochloride and other muscarinic receptor agonists. While pilocarpine hydrochloride is primarily used for its cholinergic effects in treating conditions like glaucoma and dry mouth, polycarpine hydrochloride is unique in its broad-spectrum antiviral and antifungal activity.
Comparaison Avec Des Composés Similaires
Pilocarpine Hydrochloride: Used in ophthalmology and for treating dry mouth.
Muscarinic Receptor Agonists: A class of compounds with similar cholinergic activity but different therapeutic applications.
Polycarpine hydrochloride stands out due to its unique source and broad-spectrum activity, making it a valuable compound for further research and development in antiviral therapies.
Propriétés
Numéro CAS |
175669-17-7 |
|---|---|
Formule moléculaire |
C22H25ClN6O2S2 |
Poids moléculaire |
505.1 g/mol |
Nom IUPAC |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);1H |
Clé InChI |
RCGKFYXICZRWQU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

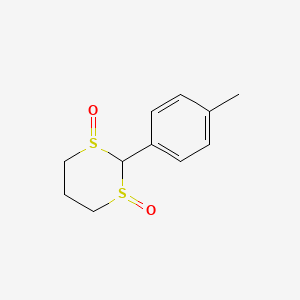

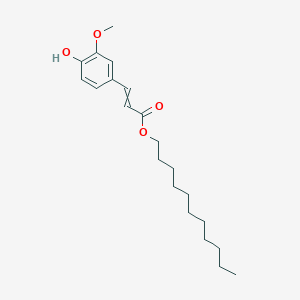

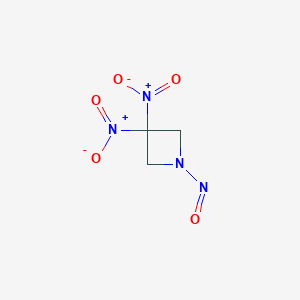
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
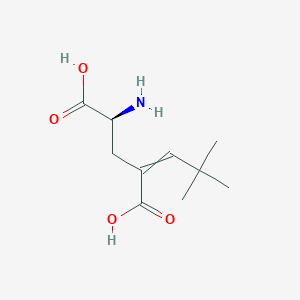

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
